

2,5-Dichlorohydroquinone chemical structure and properties

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Compound of Interest

Compound Name: 2,5-Dichlorohydroquinone

Cat. No.: B146588

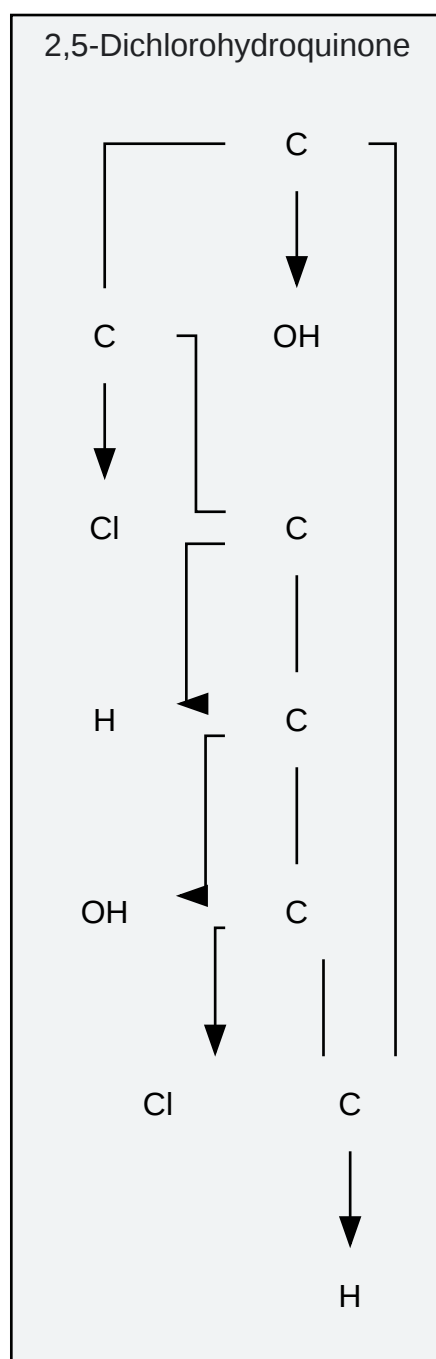
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An In-depth Technical Guide to 2,5-Dichlorohydroquinone

This technical guide provides a comprehensive overview of **2,5-Dichlorohydroquinone** (2,5-DCHQ), a significant intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

2,5-Dichlorohydroquinone is a derivative of hydroquinone with chlorine substituents at the 2 and 5 positions of the benzene ring.^[1] Its structure, featuring two electron-donating hydroxyl groups and two electron-withdrawing chlorine atoms, imparts unique reactivity, making it a valuable precursor in various synthetic transformations.^[2]



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Caption: Chemical Structure of **2,5-Dichlorohydroquinone**.

Table 1: Chemical Identifiers for **2,5-Dichlorohydroquinone**

Identifier	Value	Citations
IUPAC Name	2,5-dichlorobenzene-1,4-diol	[3][4][5][6][7][8]
CAS Number	824-69-1	[3]
Molecular Formula	C ₆ H ₄ Cl ₂ O ₂	[3][4]
Molecular Weight	179.00 g/mol	[2][3][5][9]
SMILES	<chem>ClC1=C(O)C=C(Cl)C(O)=C1</chem>	[4]
InChI Key	AYNPIRVEWMUJDE-UHFFFAOYSA-N	[1][4]
EC Number	212-533-8	
PubChem CID	65	[3][5]

Physicochemical Properties

2,5-Dichlorohydroquinone typically appears as a white to off-white, or cream to brown, crystalline solid or powder.[1][2][9][10] It is soluble in water and organic solvents due to the polar nature of its hydroxyl groups.[1]

Table 2: Physicochemical Properties of **2,5-Dichlorohydroquinone**

Property	Value	Citations
Melting Point	168-171 °C	[2][5][11]
Boiling Point	275.50 °C	[9]
Density	1.6710 g/cm ³	[9]
pKa	7.96 ± 0.23	[11]
Appearance	White to off-white crystalline solid	[1][9]

Spectroscopic Data

The identity and purity of **2,5-Dichlorohydroquinone** can be confirmed using various spectroscopic techniques. The symmetrical nature of the molecule leads to a simplified NMR spectrum.

Table 3: Spectroscopic Data for **2,5-Dichlorohydroquinone**

Spectrum	Solvent	Chemical Shift (δ) / Wavenumber (cm ⁻¹)	Assignment	Citations
¹ H NMR	CDCl ₃	5.57 ppm (broad singlet, 2H)	2 x OH	[2][12]
7.03 ppm (singlet, 2H)	Aromatic H(3), H(6)	[2][12]		
¹³ C NMR	CDCl ₃	115.0 ppm	C(3), C(6)	[12]
119.9 ppm	C(2), C(5)	[12]		
145.7 ppm	C(1), C(4)	[12]		
FTIR	KBr Wafer	Data available	-	[3]

Synthesis and Experimental Protocols

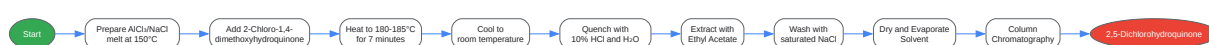
2,5-Dichlorohydroquinone can be synthesized via several routes. A common laboratory-scale method involves the Lewis acid-catalyzed disproportionation of 2-chloro-1,4-dimethoxyhydroquinone.[12][13]

Method 1: Synthesis from 2-Chloro-1,4-dimethoxyhydroquinone

This method utilizes a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) to catalyze the reaction.[12][14]

Experimental Protocol:

- Melt Preparation: In a suitable reaction vessel, create a melt of anhydrous AlCl_3 (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) with vigorous stirring at 150 °C.[12][14]
- Reactant Addition: To this melt, add 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol).[12][14]
- Reaction: Increase the temperature of the reaction mixture to 180-185 °C and maintain it for 7 minutes.[2][12][14]
- Quenching: Cool the mixture to room temperature. Dilute the cooled mixture with 60 mL of 10% aqueous HCl and 60 mL of distilled water.[2][12][14]
- Extraction: Extract the reaction products with ethyl acetate (5 x 20 mL).[2][12]
- Washing: Combine the organic extracts and wash them with saturated aqueous NaCl (3 x 15 mL).[2][12]
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 and evaporate the solvent under reduced pressure.[2][12]
- Purification: Purify the residue by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield **2,5-dichlorohydroquinone**. [2][12][13]



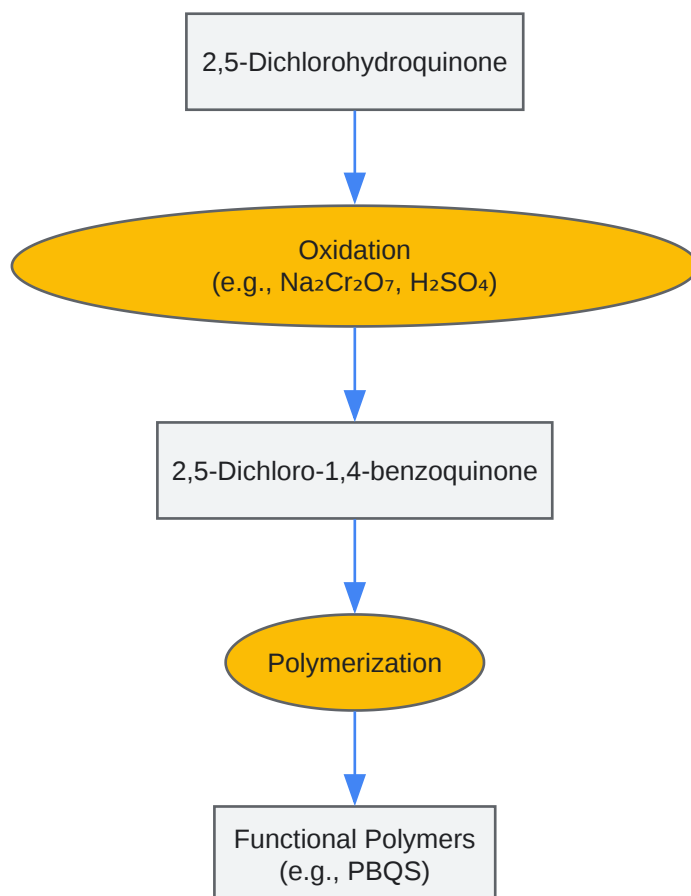
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Caption: Workflow for $\text{AlCl}_3/\text{NaCl}$ Catalyzed Synthesis.

Reactivity and Applications

2,5-Dichlorohydroquinone serves as a versatile intermediate in organic synthesis, with applications in the production of dyes and pharmaceuticals.[1] It exhibits antioxidant properties and can participate in redox reactions.[1]

A key application is its oxidation to 2,5-dichloro-1,4-benzoquinone, which is a monomer used in the synthesis of functional polymers like poly(benzoquinonyl sulfide) (PBQS).^[2]



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Caption: Role as a precursor in polymer synthesis.

Experimental Protocol: Oxidation to 2,5-dichloro-1,4-benzoquinone

- Solution Preparation: Prepare a solution of **2,5-dichlorohydroquinone** in aqueous sulfuric acid (4N).^[2]
- Oxidant Addition: At room temperature, add a solution of sodium dichromate dihydrate in water in one portion. Use a 50% excess of sodium dichromate over the theoretical amount.^[2]

- Temperature Control: Monitor the temperature and use external cooling if it rises above 35 °C.[2]
- Reaction Time: Allow the mixture to stand at room temperature for at least one hour.[2]
- Extraction: Extract the dark red mixture with ether.[2]
- Isolation: Combine the ether extracts and remove the ether by distillation to obtain the product. Further purification can be achieved by steam distillation.[2]

Safety and Handling

2,5-Dichlorohydroquinone is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.

- Hazard Codes: H314
- Precautionary Codes: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363
- Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a type P3 (EN 143) respirator cartridge are recommended.

As with many chlorinated compounds, it may pose environmental and health risks, necessitating careful handling and disposal.[1]

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